
N-Biotinyl p-Aminophenyl Arsinic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Biotinyl p-Aminophenyl Arsinic Acid” is a chemical compound with the molecular formula C16H22AsN3O4S and a molecular weight of 427.35 . It is also known by the alternate name As-[4-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]phenyl]arsinic Acid .
Synthesis Analysis
While specific synthesis methods for “N-Biotinyl p-Aminophenyl Arsinic Acid” were not found in the search results, a related compound, arsinothricin (AST), has been synthesized through two routes . One method involves the condensation of 2-chloroethyl (methyl)arsinic acid with acetamidomalonate, and the other involves the reduction of the N-acetyl protected derivative of hydroxyarsinothricin (AST-OH) and subsequent methylation of a trivalent arsenic intermediate with methyl iodide .Physical And Chemical Properties Analysis
“N-Biotinyl p-Aminophenyl Arsinic Acid” is a solid substance with a melting point of 214-218°C . It is classified as a Dangerous Good for transport and may be subject to additional shipping charges .Aplicaciones Científicas De Investigación
Cancer Research
N-Biotinyl p-Aminophenyl Arsinic Acid plays a crucial role in cancer studies. Its unique structure allows it to interact with cellular components, making it a valuable tool for investigating cancer pathways, drug resistance, and targeted therapies. Researchers use it to study arsenic-based anticancer agents and their mechanisms of action .
Safety and Hazards
“N-Biotinyl p-Aminophenyl Arsinic Acid” is toxic if swallowed or inhaled . It is recommended to avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation . In case of skin contact, contaminated clothing and shoes should be removed, and the skin should be washed off with soap and plenty of water .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Biotinyl p-Aminophenyl Arsinic Acid involves the reaction of p-Aminophenyl Arsinic Acid with N-Hydroxysuccinimide Biotin to form the final product.", "Starting Materials": [ "p-Aminophenyl Arsinic Acid", "N-Hydroxysuccinimide Biotin" ], "Reaction": [ "Dissolve p-Aminophenyl Arsinic Acid in a suitable solvent such as DMF or DMSO", "Add N-Hydroxysuccinimide Biotin to the reaction mixture", "Add a coupling agent such as DCC or EDC to activate the reaction", "Allow the reaction to proceed for several hours at room temperature or at a slightly elevated temperature", "Purify the product using column chromatography or recrystallization" ] } | |
Número CAS |
212391-23-6 |
Fórmula molecular |
C16H22AsN3O4S |
Peso molecular |
427.351 |
Nombre IUPAC |
[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]phenyl]arsonous acid |
InChI |
InChI=1S/C16H22AsN3O4S/c21-14(18-11-7-5-10(6-8-11)17(23)24)4-2-1-3-13-15-12(9-25-13)19-16(22)20-15/h5-8,12-13,15,23-24H,1-4,9H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1 |
Clave InChI |
KIGNHFTUMFFUSZ-YDHLFZDLSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2 |
Sinónimos |
As-[4-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]phenyl]arsinic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



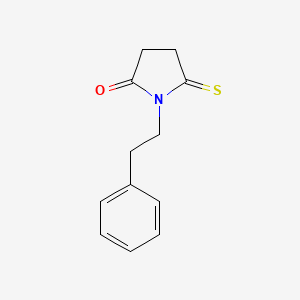

![D-[4-13C]Erythrose](/img/structure/B583606.png)
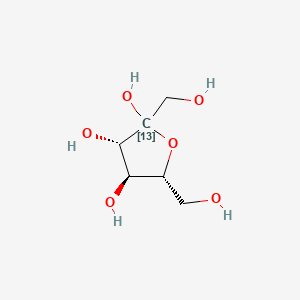
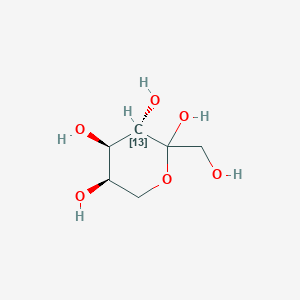
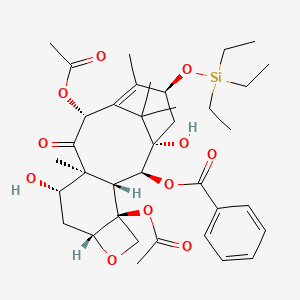
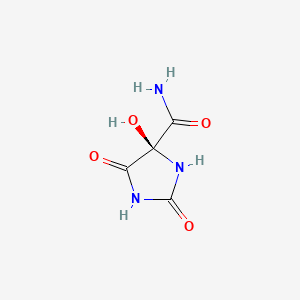
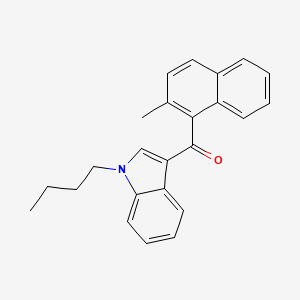
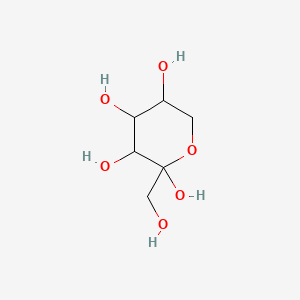
![1-[4-(Aminomethyl)cyclohexyl]-2-chloroethan-1-one](/img/structure/B583621.png)